4-Bromo-2-(chloromethyl)benzo[d]thiazole
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Overview
Description
4-Bromo-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzo[d]thiazole ring
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by inhibiting the quorum sensing pathways . This interaction results in the disruption of bacterial cell–cell communication, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
The affected pathway is the quorum sensing pathway . The compound’s action on this pathway disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound’s molecular weight is reported to be 24954 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the inhibition of bacterial growth . Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The action of this compound is influenced by the bacterial environment. The compound’s efficacy and stability may be affected by factors such as nutrient availability and the presence of other bacteria .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with bromine and chloromethylating agents. One common method includes the cyclization of 2-aminobenzenethiol with bromine to form 2-bromobenzenethiol, followed by chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
4-Bromo-2-(chloromethyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]thiazole: Lacks the bromine atom but shares similar reactivity.
4-Bromo-2-methylbenzo[d]thiazole: Contains a methyl group instead of a chloromethyl group.
2-Bromo-4-(chloromethyl)benzo[d]thiazole: Positional isomer with different substitution pattern.
Uniqueness
4-Bromo-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMCFBDFLOKQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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